molecular formula C9H12 B3044240 1,2,3,4,5-Pentadeuterio-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene CAS No. 97732-82-6

1,2,3,4,5-Pentadeuterio-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene

Cat. No.: B3044240
CAS No.: 97732-82-6
M. Wt: 132.26 g/mol
InChI Key: RWGFKTVRMDUZSP-CLWNCLMISA-N
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Description

This compound is a highly deuterated benzene derivative featuring five deuterium atoms on the aromatic ring and seven deuterium atoms on the isopropyl substituent at the sixth position. Its molecular formula is C₉H₅D₁₂, with a molecular weight of ~165.3 g/mol (calculated based on isotopic substitution). Deuterated aromatic compounds like this are critical in nuclear magnetic resonance (NMR) studies, isotopic labeling, and mechanistic investigations due to their reduced proton interference and enhanced spectral resolution .

Properties

IUPAC Name

1,2,3,4,5-pentadeuterio-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12/c1-8(2)9-6-4-3-5-7-9/h3-8H,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D,8D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGFKTVRMDUZSP-CLWNCLMISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])[2H]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97732-82-6
Record name Cumol-d12
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Biological Activity

1,2,3,4,5-Pentadeuterio-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene is a deuterated compound that has garnered interest due to its potential biological activities. This article explores its biological activity through various studies and available data.

  • Molecular Formula : C₈H₃D₇
  • Molecular Weight : 113.208 g/mol
  • Density : 0.923 g/mL at 25ºC
  • Boiling Point : 136ºC

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance:

  • Study Findings : Certain substituted benzene derivatives have shown significant antibacterial activity against various strains such as Bacillus subtilis and Escherichia coli, with some compounds achieving over 55% inhibition at concentrations of 100 µg/mL .

Anti-inflammatory and Antioxidant Properties

Compounds with similar structures have been evaluated for their anti-inflammatory and antioxidant activities. For example:

  • Urease Inhibition : Some derivatives demonstrated potent urease inhibition (up to 82% at 100 µg/mL), suggesting potential applications in managing conditions like kidney stones .
  • Nitric Oxide Scavenging : Several studies have reported that related compounds effectively scavenge nitric oxide (NO), a reactive species involved in inflammation .

Case Study 1: Synthesis and Biological Evaluation

A study synthesized various phenolic compounds and evaluated their biological activities. The results highlighted that:

  • Compounds with electron-withdrawing groups exhibited enhanced antibacterial activity compared to those with electron-donating groups.
  • IC50 Values for urease inhibition ranged from 60.2 µg/mL to higher values depending on the substituents on the benzene ring .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of benzene derivatives revealed that:

  • Substituent Effects : The position and nature of substituents significantly affect the biological activity. For instance, ortho-substituted derivatives often show higher activity due to steric and electronic factors influencing their interaction with biological targets .

Data Table: Biological Activity Summary

Compound NameActivity Type% InhibitionIC50 (µg/mL)Reference
Compound AAntibacterial55.6779.9
Compound BUrease Inhibition82.0060.2
Compound CNO Scavenging77.0363.8

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous benzene derivatives in terms of synthesis, substituent effects, physical properties, and applications .

Deuterated vs. Non-Deuterated Benzene Derivatives
Compound Name Molecular Formula Substituents Key Properties/Applications Reference
1,2,3,4,5-Pentadeuterio-6-(heptadeuterio-isopropyl)benzene C₉H₅D₁₂ -C₆D₅ ring, -C₃D₇ isopropyl NMR solvent, isotopic tracer
1,2,3,4-Tetramethylbenzene C₁₀H₁₄ -C₆H₂(CH₃)₄ Solvent, intermediate in organic synthesis
1,2,4,5-Tetrachloro-3-(methylthio)benzene C₇H₄Cl₄S -Cl₄, -SCH₃ Pesticide precursor
1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene C₇F₈ -F₅, -CF₃ High thermal stability, fluoropolymer precursor

Key Observations :

  • Isotopic Effects: The deuterated compound exhibits lower reactivity in proton-coupled reactions compared to non-deuterated analogs (e.g., 1,2,3,4-tetramethylbenzene) due to the kinetic isotope effect .
  • Synthetic Complexity: Introducing multiple deuterium atoms (12 total) requires specialized deuterating agents (e.g., D₂O, deuterated alkyl halides), leading to lower yields (cf. 10% yield for nitro-substituted analogs in ) compared to non-deuterated counterparts synthesized at 73–88% yields .
  • Thermal Stability : Fluorinated analogs (e.g., C₇F₈) show superior thermal resistance (>300°C decomposition) compared to deuterated or chlorinated derivatives, which degrade at lower temperatures .
Substituent-Driven Reactivity
  • Electron-Withdrawing Groups (EWGs) : Chlorinated (e.g., tetrachloro derivatives in ) and fluorinated () compounds exhibit reduced electrophilic substitution reactivity compared to deuterated or methylated analogs.
  • Deuterium Effects : The C–D bond’s higher bond dissociation energy (~443 kJ/mol vs. ~414 kJ/mol for C–H) reduces radical-mediated degradation, enhancing stability in photochemical applications .
Spectroscopic Utility
  • NMR Applications: The compound’s deuterium-enriched structure eliminates proton splitting, simplifying spectra for aromatic reaction monitoring (cf. non-deuterated analogs requiring decoupling techniques) .
  • Mass Spectrometry : The isotopic signature (D₁₂) provides distinct fragmentation patterns, aiding in metabolite tracking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4,5-Pentadeuterio-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene
Reactant of Route 2
1,2,3,4,5-Pentadeuterio-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene

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